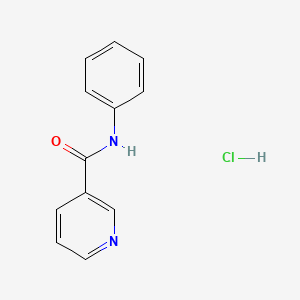

N-Phenylnicotinamide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Phenylnicotinamide Hydrochloride is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 . It is typically a solid at room temperature .

Molecular Structure Analysis

The molecular structure of N-Phenylnicotinamide Hydrochloride consists of a pyridine ring attached to a phenyl group via a carboxamide linkage . The InChI code for the molecule is 1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H .

Physical And Chemical Properties Analysis

N-Phenylnicotinamide Hydrochloride is a solid at room temperature . It has a molecular weight of 234.68 .

Scientific Research Applications

Antineoplastic Properties and Chemopreventive Potential

N-Phenylnicotinamide Hydrochloride, also referenced as N-(4-hydroxyphenyl) retinamide or 4-HPR, has demonstrated significant antitumor and chemopreventive activities, particularly in the context of breast cancer. Studies have shown that 4-HPR, in combination with tamoxifen, exhibits synergistic effects in preclinical studies against mammary cancer. Clinical trials on women at high risk for developing breast cancer indicate that this combination has acceptable tolerability and can be considered for preventive strategies (Conley et al., 2000). Moreover, 4-HPR has been observed to significantly augment natural killer (NK) cell activity in women undergoing treatment, suggesting an immunoenhancing effect which could contribute to its antineoplastic action (Villa et al., 1993).

Influence on Renal Function and Diabetes Management

N-Phenylnicotinamide Hydrochloride's metabolite, N1-methylnicotinamide (1-NMN), has been studied as an endogenous probe for renal cation transporters, revealing significant physiological interactions. Notably, during pregnancy, the renal secretion of 1-NMN increases markedly, indicating enhanced glomerular filtration and secretion by renal transporters. This could have implications for the renal handling of drugs during pregnancy and for understanding renal transporter activity in different physiological states (Bergagnini-Kolev et al., 2017).

Neurological and Cardiovascular Effects

N-Phenylnicotinamide Hydrochloride, due to its structural similarity with other compounds, has been a part of studies focusing on neurological and cardiovascular health. For instance, it's structurally related to remacemide hydrochloride, a compound that has been investigated as an add-on therapy in epilepsy, offering insights into the effects of NMDA receptor modulation in neurological conditions (Jones et al., 2002). Moreover, the effects of phenylephrine hydrochloride on systemic vascular resistance provide a context for understanding the cardiovascular implications of compounds with similar profiles (Nudel et al., 1976).

Safety and Hazards

properties

IUPAC Name |

N-phenylpyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFVWDGIESXVGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632663 |

Source

|

| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylnicotinamide Hydrochloride | |

CAS RN |

69135-90-6 |

Source

|

| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)